molecular formula C9H12ClFN2O B1386619 N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1177317-38-2

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1386619
CAS No.: 1177317-38-2
M. Wt: 218.65 g/mol
InChI Key: GQOUHDVXFVGQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a fluorophenyl group attached to an acetamide moiety, with a methylamino substituent, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is typically purified through recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride finds extensive use in scientific research across various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the methylamino group modulates its activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • 4-fluorophenylhydrazine hydrochloride
  • (4-fluorophenyl)methanaminium

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOUHDVXFVGQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177317-38-2
Record name Acetamide, N-(4-fluorophenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177317-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 6
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.